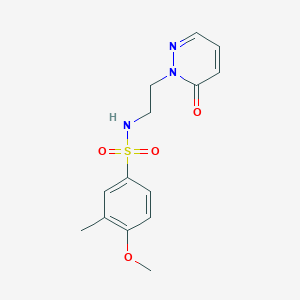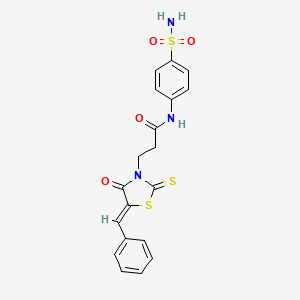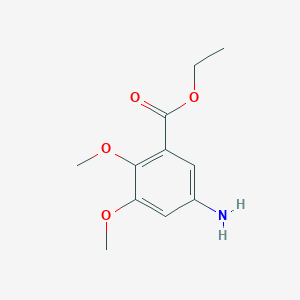![molecular formula C18H20N2O4S B2541074 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide CAS No. 922007-77-0](/img/structure/B2541074.png)
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is a derivative of sulfonamide, a class of compounds known for their antimicrobial and antiproliferative properties. Sulfonamides have been extensively studied and utilized in the development of various therapeutic agents. The compound is structurally related to the derivatives discussed in the first paper, which includes a range of biologically active moieties attached to the sulfonamide base structure .
Synthesis Analysis
The synthesis of related N-ethyl-N-methylbenzenesulfonamide derivatives is described in the first paper. Starting with 4-acetyl-N-ethyl-N-methylbenzenesulfonamide, the authors performed a bromination reaction to obtain an intermediate, which was then used to synthesize a series of derivatives with different biologically active groups . Although the exact synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is not detailed, the methods used for similar compounds suggest a multi-step synthetic route involving activation of the sulfonamide, followed by coupling with the appropriate heterocyclic and alkyl components.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which is further modified by various substituents that confer specific biological activities. The compound likely possesses a tetrahydrobenzo[f][1,4]oxazepine ring system, which is a seven-membered heterocycle containing nitrogen and oxygen atoms. This structural feature may influence the compound's binding affinity to biological targets and its overall pharmacological profile .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives can be influenced by the presence of different functional groups. In the case of the compound under analysis, the tetrahydrobenzo[f][1,4]oxazepine ring system may undergo reactions typical of heterocyclic compounds, such as electrophilic substitution or ring-opening reactions. Additionally, the sulfonamide group itself can participate in various chemical transformations, including hydrolysis or condensation reactions, which can be exploited in further synthetic modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are crucial for the compound's biological activity and pharmacokinetics. The presence of the tetrahydrobenzo[f][1,4]oxazepine ring system in the compound may affect its lipophilicity and, consequently, its ability to permeate biological membranes. The electronic properties of the sulfonamide group, such as its ability to act as a hydrogen bond donor and acceptor, also play a significant role in the compound's interaction with biological targets .
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have focused on synthesizing new derivatives and understanding their structural properties. For instance, an unusual ring-expansion process led to the synthesis of a compound through attempted cyclization, which provided insights into novel synthetic pathways and potential medicinal applications (Kolluri et al., 2018). Another study detailed the synthesis and molecular docking of N-ethyl-N-methylbenzenesulfonamide derivatives, highlighting their antimicrobial and antiproliferative activities, which could be significant for drug development (Abd El-Gilil, 2019).
Medicinal Chemistry Applications
Several studies have explored the compound's applications in medicinal chemistry. A novel class of [1,4]oxazepine-based primary sulfonamides showed strong inhibition against human carbonic anhydrases, suggesting therapeutic relevance (Sapegin et al., 2018). Additionally, the synthesis and characterization of methylbenzenesulfonamide CCR5 antagonists were reported, indicating the potential for HIV-1 infection prevention (De-ju, 2015).
Innovative Synthetic Methods
Research has also focused on developing innovative synthetic methods for producing derivatives of the compound. For instance, a study demonstrated a novel one-pot multicomponent synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing an efficient method for generating compounds with potential biological activities (Shaabani et al., 2010). Another study reported an eco-friendly synthesis of benzoxazepine and malonamide derivatives in aqueous media, emphasizing sustainable and efficient synthetic strategies (Babazadeh et al., 2016).
properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-20-9-10-24-17-8-7-14(12-16(17)18(20)21)19-25(22,23)15-6-4-5-13(2)11-15/h4-8,11-12,19H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIULVIRNSTDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2540991.png)





![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2540998.png)
![ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2541000.png)
![1,7-bis(2-fluorobenzyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541003.png)
![3-cyclohexyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2541005.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2541006.png)

![[(4-Cyclohexylphenyl)sulfonyl]benzylamine](/img/structure/B2541012.png)
